2-Methoxy-1-(oxan-3-yl)ethan-1-one
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Overview
Description
2-Methoxy-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 2-methoxy-1-tetrahydro-2H-pyran-3-ylethanone . This compound is characterized by its liquid physical form and is typically stored at 4°C .
Chemical Reactions Analysis
2-Methoxy-1-(oxan-3-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions would depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Methoxy-1-(oxan-3-yl)ethan-1-one has several scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and other bioactive compounds . In industry, it can be utilized in the production of various chemical products .
Comparison with Similar Compounds
2-Methoxy-1-(oxan-3-yl)ethan-1-one can be compared with other similar compounds, such as 2-methoxy-1-(oxan-3-yl)ethan-1-amine These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
2-methoxy-1-(oxan-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-6-8(9)7-3-2-4-11-5-7/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNPIKTSHHCEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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